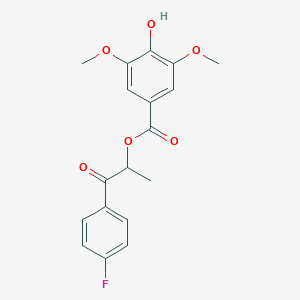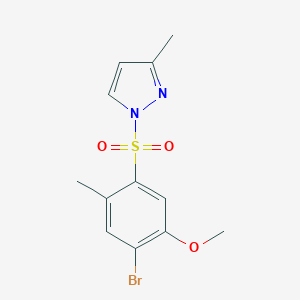
1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methoxy group, and a sulfonyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps:
Bromination: The starting material, 4-methoxy-2-methylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Pyrazole Formation: The sulfonylated intermediate reacts with hydrazine or a substituted hydrazine to form the pyrazole ring. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-5-methoxy-2-methylbenzoic acid, while nucleophilic substitution could produce derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its biochemical effects.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism by which 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of a specific kinase or protease.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with cellular targets.
Comparison with Similar Compounds
- 1-((4-Chloro-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((4-Fluoro-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((4-Iodo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of the bromine atom in 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects influence the compound’s chemical behavior and interactions.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making the brominated compound more versatile for further functionalization.
- Applications: The specific applications of each compound may vary based on their reactivity and interactions with biological targets or materials.
Properties
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-8-6-10(13)11(18-3)7-12(8)19(16,17)15-5-4-9(2)14-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJXLRHAIEKSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
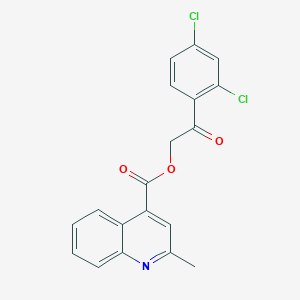


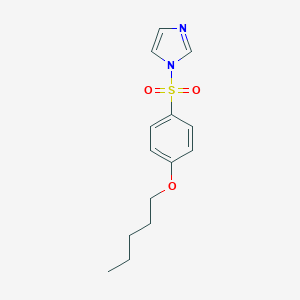
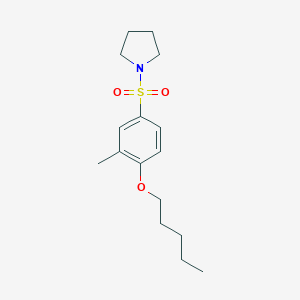

![(2-Furylmethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B497752.png)
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
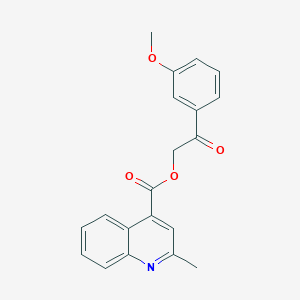
![4-Methyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B497765.png)
